![molecular formula C8H14N2O B2818292 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one CAS No. 2219369-21-6](/img/structure/B2818292.png)
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 171.24 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Reactivity and Base Interactions
The reactivity of azabicyclic compounds, closely related to 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one, with various bases has been explored, demonstrating the potential for diverse chemical transformations. For example, 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane derivatives react with bases to yield 5-oxo-1,2,2-tricyano-1-cyclohexanecarboxamides, which can further cyclize into 3-amino-1,6-dioxo-3a,4,5,6,7,7a-hexahydro-1H-isoindole-3a,7a-dicarbonitriles (Ershov et al., 2001).
Synthesis of Chiral Morpholine Systems
Chiral 2,6-bridged morpholine systems derived from azabicyclic compounds have been synthesized, showcasing the utility of these structures in the construction of complex chiral molecules. The synthesis involves multiple steps, including acid-catalyzed rearrangements and mesylation reactions, highlighting the synthetic versatility of azabicyclic amines (Kilonda et al., 1995).
Development of Stereochemically Defined Compounds
Research into the stereochemical manipulation of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones has led to the development of methods for the stereoselective reduction of these compounds. This work underscores the importance of stereochemistry in the synthesis of biologically active molecules and provides a foundation for the development of stereochemically defined pharmaceuticals (Pitner et al., 1991).
Exploration of Nicotinic Acetylcholine Receptor Activity
New azabicyclic amines have been designed, synthesized, and evaluated for their activity on the α7 nicotinic acetylcholine receptor, as part of drug discovery efforts targeting cognitive deficits in schizophrenia. This research highlights the potential therapeutic applications of azabicyclic compounds in the treatment of neurological disorders (Walker et al., 2008).
Safety and Hazards
properties
IUPAC Name |
5-(aminomethyl)-6-azabicyclo[3.2.1]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXFZKSKLDIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.